molecular formula C15H16BrNO3S2 B2448616 1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine CAS No. 2034467-46-2

1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine

Cat. No.: B2448616
CAS No.: 2034467-46-2
M. Wt: 402.32
InChI Key: INXKGCACUNNHDX-UHFFFAOYSA-N
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Description

1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine is a useful research compound. Its molecular formula is C15H16BrNO3S2 and its molecular weight is 402.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Biologically Active Derivatives

A study by Khalid et al. (2013) focused on the synthesis of 2-O-substituted derivatives of a similar compound, 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine. These derivatives showed significant activity against butyrylcholinesterase enzyme, indicating potential biological applications Khalid et al., 2013.

Antimicrobial Activity

Vinaya et al. (2009) synthesized derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine and evaluated their antimicrobial efficacy. These compounds showed significant potent activities against bacterial and fungal pathogens of tomato plants Vinaya et al., 2009.

Use in Synthesis of Neuroleptics and Other Agents

Huybrechts and Hoornaert (1981) discussed the utility of related reagents in synthesizing 4,4 disubstituted piperidines, highlighting their importance in the field of neuroleptics, local anesthetics, analgesics, and antidiarrhoeal agents Huybrechts & Hoornaert, 1981.

Novel Agonists Development

Hu et al. (2001) synthesized a series of (4-piperidin-1-yl)-phenyl sulfonamides, evaluating their biological activity on human beta(3)-adrenergic receptor. This study is pivotal for developing selective agonists for specific receptors Hu et al., 2001.

Anticancer Agent Development

Rehman et al. (2018) described the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, showing potential as anticancer agents Rehman et al., 2018.

Enzyme Inhibition Studies

Khalid et al. (2016) synthesized 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, investigating their effects on butyrylcholinesterase enzyme and conducting molecular docking studies Khalid et al., 2016.

Synthesis and Anti-bacterial Activity

Another study by Khalid et al. (2016) synthesized N-substituted derivatives of a related compound, evaluating their anti-bacterial activity. They displayed moderate to significant activity Khalid et al., 2016.

Potential Treatment for Alzheimer's Disease

Nirogi et al. (2017) discovered and developed a novel 5-HT6 receptor antagonist with potential for treating cognitive disorders, including Alzheimer's disease Nirogi et al., 2017.

Hydrogen-Bonding Patterns in Enaminones

Balderson et al. (2007) investigated the hydrogen-bonding patterns in enaminones, providing insights into the structural properties of related compounds Balderson et al., 2007.

Properties

IUPAC Name

1-(2-bromophenyl)sulfonyl-4-thiophen-3-yloxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S2/c16-14-3-1-2-4-15(14)22(18,19)17-8-5-12(6-9-17)20-13-7-10-21-11-13/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXKGCACUNNHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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